Technical Whitepaper: Structural Characterization and Biological Evaluation of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one
Technical Whitepaper: Structural Characterization and Biological Evaluation of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one
Executive Summary
Clerodane diterpenoids represent a structurally diverse class of secondary plant metabolites with profound pharmacological potential. Among these, 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one (also documented as 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide) has emerged as a molecule of significant interest in natural product drug discovery. Originally isolated from the botanical matrices of Polyalthia longifolia var. pendula and Polyalthia laui[1][2], this compound exhibits moderate cytotoxicity against several human cancer cell lines and demonstrates selective antimicrobial properties[3][4].
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive overview of the compound's structural properties, the causality behind its standardized isolation methodologies, and self-validating in vitro evaluation protocols.
Chemical Identification & Structural Profiling
Understanding the physicochemical properties of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one is critical for optimizing downstream bioassays and formulation strategies. The molecule features a decalin ring system characteristic of clerodane diterpenoids, coupled with an α,β-unsaturated γ-lactone moiety and a hydroxyl group at the C-16 position[1].
Causality in Structure-Activity Relationship (SAR): The presence of the γ-lactone ring is a well-documented pharmacophore in diterpenoids. It frequently acts as a Michael acceptor, capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) on target proteins. Furthermore, the C-16 hydroxyl group provides a critical hydrogen bond donor/acceptor site, enhancing target affinity and dictating the molecule's orientation within enzymatic binding pockets[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one |
| Synonyms | 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide; Compound 9 |
| CAS Registry Number | 165459-53-0[5] |
| Molecular Formula | C20H28O4[6] |
| Molecular Weight | 332.43 g/mol [7] |
| Compound Class | Clerodane Diterpenoid[2] |
| SMILES String | C([H])=C1)(CC2)C)([C@@H]2C)CCC(C(O3)O)=CC3=O[1] |
| Botanical Sources | Polyalthia longifolia var. pendula, Polyalthia laui[1][2] |
Standardized Isolation & Purification Workflow
To ensure high-fidelity biological data, the compound must be isolated with >98% purity. The following protocol outlines a self-validating extraction system leveraging polarity-guided fractionation.
Rationale for Solvent Selection: Ethanol is utilized as the primary extraction solvent due to its amphiphilic nature, efficiently penetrating the cellular matrix to solubilize both polar and moderately non-polar diterpenoids. Subsequent liquid-liquid partitioning with ethyl acetate (EtOAc) selectively enriches the clerodane lactones while leaving highly polar tannins and polysaccharides trapped in the aqueous layer[8].
Protocol: Isolation from Polyalthia laui Roots
-
Preparation: Pulverize 1.0 kg of air-dried P. laui roots into a fine powder to maximize the solvent-contact surface area.
-
Primary Extraction: Macerate the powder in 95% Ethanol (3 × 5 L) under reflux conditions for 2 hours per cycle. Combine and filter the extracts.
-
Concentration: Evaporate the filtrate under reduced pressure at 40°C to yield a crude ethanolic extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled H₂O (1 L) and partition sequentially with Ethyl Acetate (3 × 1 L). Collect and dry the EtOAc fraction.
-
Column Chromatography: Load the EtOAc fraction onto a Silica Gel column (200-300 mesh). Elute with a gradient of Petroleum Ether:Ethyl Acetate (from 10:1 to 1:1 v/v). Monitor fractions via Thin Layer Chromatography (TLC).
-
Preparative HPLC: Pool fractions containing the target mass (m/z 333 [M+H]⁺) and subject them to preparative RP-HPLC (C18 column, Acetonitrile:H₂O gradient) to isolate pure 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one[3][8].
Step-by-step isolation workflow of the clerodane diterpenoid from Polyalthia laui roots.
Biological Activity & Mechanistic Insights
Extensive biological evaluation has demonstrated that 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one exhibits moderate cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical), MCF-7 (breast), A549 (lung), and HL-60 (leukemia), with IC₅₀ values ranging from 13.22 to 39.31 μM[2][4].
Mechanistic Causality: The cytotoxicity of clerodane diterpenoids is frequently mediated through the intrinsic apoptotic pathway. The lipophilic nature of the decalin skeleton facilitates cellular internalization. Once intracellular, the compound induces mitochondrial membrane depolarization (ΔΨm), leading to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers the release of cytochrome c, activating the Caspase-9/3 proteolytic cascade, ultimately executing apoptosis[2].
Putative intrinsic apoptotic signaling pathway induced by clerodane diterpenoids in cancer cells.
In Vitro Cytotoxicity Screening Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol incorporates strict internal controls to validate the metabolic readout.
Why this method? The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because clerodane diterpenoids target mitochondrial integrity, this assay provides a direct, causal readout of compound-induced metabolic disruption.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of
cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. -
Compound Treatment: Prepare a 10 mM stock solution of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one in cell-culture grade DMSO. Dilute in media to achieve final experimental concentrations of 5, 10, 20, 40, and 80 μM.
-
Control Implementation (Crucial for Validation):
-
Vehicle Control: Cells treated with equivalent DMSO concentration (must be <0.5% v/v to prevent solvent-induced toxicity).
-
Positive Control: Doxorubicin (1 μM) to validate assay sensitivity and dynamic range.
-
Blank: Media only (no cells) to subtract background absorbance.
-
-
Incubation: Treat the cells with the compound and controls for exactly 48 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Rationale: This specific temporal window allows sufficient formazan crystal formation without oversaturating the metabolic capacity of the control cells.
-
Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Conclusion & Future Perspectives
16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one is a highly functionalized clerodane diterpenoid with a validated cytotoxic and antimicrobial profile. Future drug development efforts should focus on Structure-Activity Relationship (SAR) optimization—specifically modifying the C-16 hydroxyl group to enhance aqueous solubility—and conducting in vivo pharmacokinetic profiling to translate its in vitro efficacy into viable therapeutic applications.
References
-
Yu, Z. X., et al. (2016). "New clerodane diterpenoids from the roots of Polyalthia laui." Fitoterapia, 111, 36-41. PubMed. URL:[Link]
-
Sashidhara, K. V., et al. (2009). "Antimicrobial Evaluation of Clerodane Diterpenes from Polyalthia longifolia var. pendula." Natural Product Communications. ResearchGate. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. New clerodane diterpenoids from the roots of Polyalthia laui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide 165459-53-0-上海钦诚生物科技有限公司 [m.shqcse.com]
- 7. 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. researchgate.net [researchgate.net]
